1,3,4-Thiadiazole, 2-(4-dimethylaminobenzylidenamino)-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Thiadiazole, 2-(4-dimethylaminobenzylidenamino)-5-phenyl- is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiadiazole ring substituted with a dimethylaminobenzylidene group and a phenyl group, making it a compound of interest for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole, 2-(4-dimethylaminobenzylidenamino)-5-phenyl- typically involves the reaction of 3-amino-1,3,4-thiadiazole-5-thiol with 4-dimethylaminobenzaldehyde in an acidic ethanolic solution . The reaction proceeds through the formation of a Schiff base, where the amino group of the thiadiazole reacts with the aldehyde group of the benzaldehyde, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Thiadiazole, 2-(4-dimethylaminobenzylidenamino)-5-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole ring or the benzylidene group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,3,4-Thiadiazole, 2-(4-dimethylaminobenzylidenamino)-5-phenyl- has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a valuable scaffold for drug development.
Material Science: The compound can be used in the synthesis of fluorescent probes for detecting environmental pollutants such as 2,4,6-trinitrophenol.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including other heterocyclic compounds and functionalized derivatives.
Wirkmechanismus
The mechanism of action of 1,3,4-thiadiazole, 2-(4-dimethylaminobenzylidenamino)-5-phenyl- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could involve the disruption of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole, 2-(4-methoxybenzylidenamino)-5-phenyl-: Similar structure but with a methoxy group instead of a dimethylamino group.
1,3,4-Thiadiazole, 2-(4-chlorobenzylidenamino)-5-phenyl-: Contains a chlorine atom instead of a dimethylamino group.
1,3,4-Thiadiazole, 2-(4-nitrobenzylidenamino)-5-phenyl-: Features a nitro group in place of the dimethylamino group.
Uniqueness
The presence of the dimethylamino group in 1,3,4-thiadiazole, 2-(4-dimethylaminobenzylidenamino)-5-phenyl- imparts unique electronic properties to the compound, influencing its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Eigenschaften
Molekularformel |
C17H16N4S |
---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[(E)-(5-phenyl-1,3,4-thiadiazol-2-yl)iminomethyl]aniline |
InChI |
InChI=1S/C17H16N4S/c1-21(2)15-10-8-13(9-11-15)12-18-17-20-19-16(22-17)14-6-4-3-5-7-14/h3-12H,1-2H3/b18-12+ |
InChI-Schlüssel |
COFKGFMXENMDLN-LDADJPATSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=N/C2=NN=C(S2)C3=CC=CC=C3 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=NN=C(S2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.